molecular formula C7H14ClNO2 B2522518 rac-(1R,5S,6R,7S)-2-azabicyclo[3.2.1]octane-6,7-diolhydrochloride CAS No. 2418595-23-8

rac-(1R,5S,6R,7S)-2-azabicyclo[3.2.1]octane-6,7-diolhydrochloride

Cat. No.: B2522518
CAS No.: 2418595-23-8
M. Wt: 179.64
InChI Key: SNZSZXWGQWVHPZ-BZUDZRPRSA-N
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Description

rac-(1R,5S,6R,7S)-2-azabicyclo[3.2.1]octane-6,7-diolhydrochloride: is a bicyclic compound with a unique structure that includes both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,5S,6R,7S)-2-azabicyclo[3.2.1]octane-6,7-diolhydrochloride typically involves the formation of the bicyclic structure through a series of chemical reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: rac-(1R,5S,6R,7S)-2-azabicyclo[3.2.1]octane-6,7-diolhydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

rac-(1R,5S,6R,7S)-2-azabicyclo[3.2.1]octane-6,7-diolhydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of rac-(1R,5S,6R,7S)-2-azabicyclo[3.2.1]octane-6,7-diolhydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine hydrochloride
  • rac-(1R,3S,4R,5S)-6-azabicyclo[3.2.1]octane-3,4-diol hydrochloride

Comparison: rac-(1R,5S,6R,7S)-2-azabicyclo[3.2.1]octane-6,7-diolhydrochloride is unique due to its specific arrangement of functional groups and its bicyclic structure. This uniqueness can result in different chemical reactivity and biological activity compared to similar compounds. For example, the presence of hydroxyl groups in the 6 and 7 positions may confer different properties compared to compounds with other substituents .

Properties

IUPAC Name

(1S,5R,6S,7R)-2-azabicyclo[3.2.1]octane-6,7-diol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c9-6-4-1-2-8-5(3-4)7(6)10;/h4-10H,1-3H2;1H/t4-,5+,6+,7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZSZXWGQWVHPZ-BZUDZRPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2CC1C(C2O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H]2C[C@@H]1[C@@H]([C@@H]2O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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